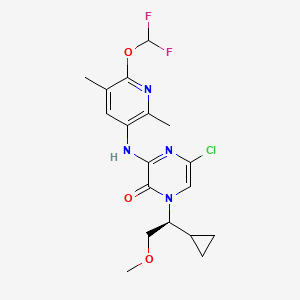
Clonazolam-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clonazolam-d4 is a deuterated analog of clonazolam, a triazolobenzodiazepine. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification and detection of clonazolam in various biological and environmental samples. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated clonazolam during mass spectrometry analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clonazolam-d4 involves the incorporation of deuterium atoms into the clonazolam molecule. The general synthetic route includes the following steps:
Nitration: The starting material, 2-chlorobenzophenone, undergoes nitration to form 2-chloro-5-nitrobenzophenone.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminobenzophenone.
Cyclization: The amino compound undergoes cyclization with hydrazine to form the triazole ring, yielding clonazolam.
Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Clonazolam-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, oxides, and substituted compounds.
科学研究应用
Clonazolam-d4 has several scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of clonazolam in biological samples.
Forensic Toxicology: Employed in the detection and analysis of clonazolam in forensic investigations.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of clonazolam in the human body.
Environmental Analysis: Used in monitoring the presence of clonazolam in environmental samples, such as water and soil.
作用机制
Clonazolam-d4, like clonazolam, enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the benzodiazepine site of the GABA-A receptor. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and resulting in sedative, anxiolytic, and muscle relaxant effects .
相似化合物的比较
Similar Compounds
Clonazolam: The non-deuterated analog of Clonazolam-d4.
Flubromazolam: Another triazolobenzodiazepine with similar sedative effects.
Deschloroetizolam: A dechlorinated analog of etizolam.
Meclonazepam: An analog of clonazepam with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds in mass spectrometry analysis .
属性
分子式 |
C17H12ClN5O2 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H12ClN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D |
InChI 键 |
XJRGLCAWBRZUFC-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)[N+](=O)[O-])C)Cl)[2H])[2H] |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


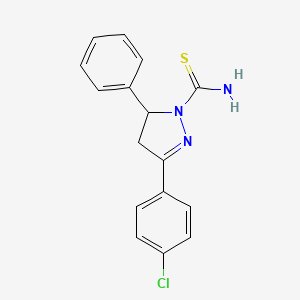
![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

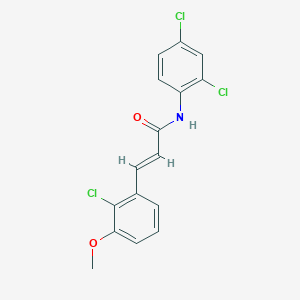
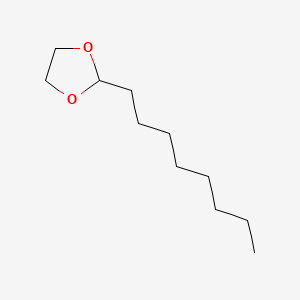
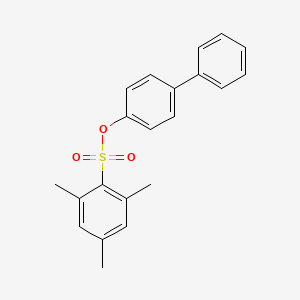
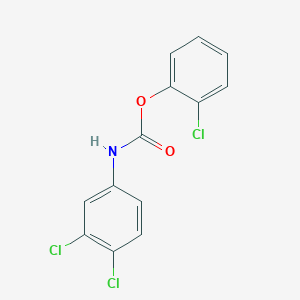

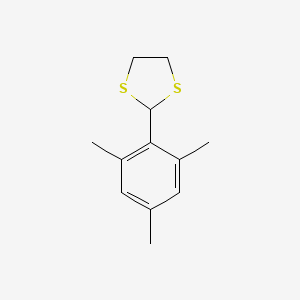
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
